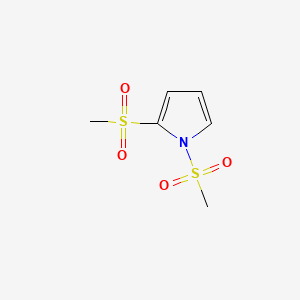

1,2-Dimethanesulfonylpyrrole

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dimethanesulfonylpyrrole can be synthesized through various methods. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dimethanesulfonylpyrrole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce the corresponding amines. Substitution reactions typically result in N-substituted pyrroles .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds, including 1,2-dimethanesulfonylpyrrole, exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival and proliferation. For instance, specific derivatives have shown promise in targeting cancer pathways, leading to cell cycle arrest and apoptosis in malignant cells.

Case Study: In Vivo Efficacy

A notable case study involved the administration of this compound derivatives in murine models of cancer. The results demonstrated a marked reduction in tumor size compared to control groups, suggesting a potential therapeutic role in oncology .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various transformations makes it valuable for the synthesis of more complex molecules.

Applications in Synthesis

- Formation of Heterocycles : The compound can be utilized in the synthesis of diverse heterocyclic compounds through cyclization reactions.

- Functionalization Reactions : It acts as a nucleophile in electrophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules.

Material Science Applications

In material science, this compound has been explored for its potential use in developing conductive polymers and advanced materials.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance their electrical conductivity. This property is particularly useful for applications in organic electronics and sensors.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; reduces tumor size in vivo. |

| Synthetic Organic Chemistry | Building Block for Synthesis | Used for forming heterocycles and functionalization reactions. |

| Material Science | Conductive Polymers | Enhances electrical conductivity in polymer matrices. |

Mécanisme D'action

The mechanism of action of 1,2-Dimethanesulfonylpyrrole involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

1,2-Dimethanesulfonylpyrrole can be compared with other similar compounds, such as:

1,2-Bis(methylsulfonyl)-1H-pyrrole: Similar in structure but may have different reactivity and applications.

N-Sulfonylpyrroles: These compounds share the sulfonyl group but differ in the substitution pattern on the pyrrole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Activité Biologique

1,2-Dimethanesulfonylpyrrole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with two methanesulfonyl groups. Its molecular formula is , and it has a molecular weight of approximately 218.28 g/mol. The presence of the sulfonyl groups is significant as they can enhance the compound's solubility and reactivity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity may be due to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Research has shown that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of apoptotic markers such as caspases and PARP cleavage, which are critical in the apoptotic process .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Bioavailability : Studies suggest that compounds with similar structures exhibit favorable pharmacokinetic properties, including good absorption and distribution in biological systems.

- Toxicity : Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrrole ring have been explored to improve its efficacy against specific cancer types or to enhance its antimicrobial spectrum .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduction in cytokine production |

Case Studies

Several case studies highlight the potential applications of this compound in medical research:

- Case Study 1 : A study evaluated the anticancer effects of this compound on human leukemia cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

- Case Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound showed promising results, suggesting its potential as a lead compound for developing new antibiotics.

Propriétés

IUPAC Name |

1,2-bis(methylsulfonyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S2/c1-12(8,9)6-4-3-5-7(6)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUAALUFGLQWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742943 | |

| Record name | 1,2-Di(methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-67-7 | |

| Record name | 1H-Pyrrole, 1,2-bis(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di(methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.